molecular formula C10H12BrNO3 B7978844 Ethyl 2-(3-amino-2-bromophenoxy)acetate

Ethyl 2-(3-amino-2-bromophenoxy)acetate

Cat. No.: B7978844
M. Wt: 274.11 g/mol
InChI Key: VFPRCZQGVLIQBL-UHFFFAOYSA-N
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Description

Contextualization of Ethyl 2-(3-amino-2-bromophenoxy)acetate within the Aryloxyacetate Class

This compound belongs to the family of aryloxyacetate esters. Its core structure consists of a benzene (B151609) ring substituted with an amino group at the 3-position and a bromine atom at the 2-position, with the phenoxy oxygen linked to an ethyl acetate (B1210297) group. The synthesis of such compounds is typically achieved through the Williamson ether synthesis, a robust and widely used method for forming ethers from an organohalide and an alkoxide. wikipedia.orgmasterorganicchemistry.com In this case, the synthesis would likely involve the reaction of a substituted phenol (B47542) (3-amino-2-bromophenol) with an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate) in the presence of a base. google.comgoogle.com The general reaction scheme is presented below:

Williamson Ether Synthesis for this compoundA representative Williamson ether synthesis for preparing aryloxyacetates.

This straightforward synthetic accessibility makes a wide array of substituted aryloxyacetates, including the title compound, readily available for research purposes.

Overview of Chemical Structural Features and Functional Groups Relevant to Research

Functional GroupPositionPotential Significance in Research
Aryloxyacetate Core -The fundamental scaffold provides a stable platform for introducing various substituents. The ether linkage is generally stable, while the ester group can be susceptible to hydrolysis, which can be a desirable feature for prodrug design. mdpi.com
Amino Group (-NH2) 3-positionThe amino group is a key functional group in medicinal chemistry, known to participate in hydrogen bonding and ionic interactions with biological receptors. researchgate.netunina.it Its presence can significantly influence the molecule's polarity, basicity, and overall biological activity.
Bromo Group (-Br) 2-positionHalogen atoms, such as bromine, can modulate a molecule's lipophilicity and its ability to cross biological membranes. Bromine can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in molecular recognition and drug design. Furthermore, bromo-substituted compounds have shown antimicrobial activities. nih.govresearchgate.net
Ethyl Ester Group (-COOCH2CH3) -The ethyl ester group imparts a degree of lipophilicity to the molecule. In biological systems, esters can be hydrolyzed by esterases to release the corresponding carboxylic acid, a strategy often employed in the design of prodrugs to improve bioavailability. The ester form itself can exhibit biological activity. encyclopedia.pub

The specific ortho and meta positioning of the bromo and amino groups, respectively, on the phenyl ring creates a unique electronic and steric environment that could lead to novel chemical reactivity and biological specificity.

Current Research Landscape and Gaps Pertaining to Substituted Phenoxyacetates

The research landscape for substituted phenoxyacetates is extensive, with a primary focus on their herbicidal properties. scielo.brmdpi.comwikipedia.org Decades of research have been dedicated to understanding the structure-activity relationships of these compounds to develop more effective and selective herbicides. More recently, the scope of investigation has broadened to include their potential as therapeutic agents. For instance, certain aryloxyacetic acids have been explored for their activity against peroxisome proliferator-activated receptors (PPARs), which are involved in metabolic regulation. nih.gov

Despite this broad interest, the research on phenoxyacetates with the specific substitution pattern of an amino group and a bromine atom, as seen in this compound, is not well-documented in publicly available literature. This represents a significant knowledge gap. While the individual effects of amino and bromo substitutions on other aromatic systems have been studied, their combined influence on the aryloxyacetate scaffold remains largely unexplored. This lack of data presents an opportunity for novel research into the synthesis, characterization, and potential applications of this particular subclass of compounds.

Rationale for Investigating this compound

The investigation of this compound is warranted by several key factors. Firstly, the unique combination of an electron-donating amino group and an electron-withdrawing, lipophilic bromine atom on the aromatic ring is expected to confer distinct electronic and physicochemical properties to the molecule. This could lead to novel biological activities or material properties that are not observed in more commonly studied phenoxyacetates.

Secondly, the presence of both a hydrogen bond donor (the amino group) and a potential halogen bond donor (the bromine atom) provides multiple points of interaction for molecular recognition. This makes the compound an interesting candidate for studies in medicinal chemistry and supramolecular chemistry, where specific non-covalent interactions are crucial. researchgate.net The potential for this compound to exhibit antimicrobial or other biological activities due to its bromo-substituted phenolic structure is another compelling reason for its investigation. nih.govfrontiersin.org

Finally, a detailed study of this compound would contribute valuable data to the broader understanding of structure-property relationships within the aryloxyacetate class. By systematically exploring the effects of this specific substitution pattern, researchers can build more accurate predictive models for the design of new molecules with desired functionalities. Computational studies, such as quantum chemical calculations, could provide theoretical insights into its molecular structure and reactivity, complementing experimental investigations. orientjchem.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3-amino-2-bromophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-2-14-9(13)6-15-8-5-3-4-7(12)10(8)11/h3-5H,2,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPRCZQGVLIQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC(=C1Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for Ethyl 2 3 Amino 2 Bromophenoxy Acetate

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic analysis of ethyl 2-(3-amino-2-bromophenoxy)acetate reveals that the core structure can be disconnected at the ether linkage, a common strategy for synthesizing aryl ethers. This disconnection points to two primary precursors: a substituted phenol (B47542) and an ethyl haloacetate. The most logical disconnection is between the phenoxy oxygen and the acetate (B1210297) methylene (B1212753) group, which corresponds to a Williamson ether synthesis.

This analysis identifies 2-bromo-3-aminophenol and ethyl bromoacetate (B1195939) as the key precursors. However, the amino group in 2-bromo-3-aminophenol is reactive and can interfere with the etherification reaction. Therefore, a more practical approach involves protecting the amino group or introducing it at a later stage. A common strategy is to use a nitro group as a precursor to the amine, which can be reduced in a later step. This leads to the identification of 2-bromo-3-nitrophenol (B27434) as a more suitable starting phenol.

Thus, the refined retrosynthetic pathway is as follows:

Target Molecule: this compound

Final Step Transformation: Reduction of a nitro group to an amine.

Intermediate: Ethyl 2-(2-bromo-3-nitrophenoxy)acetate

Key Transformation: Williamson ether synthesis.

Precursors: 2-Bromo-3-nitrophenol and Ethyl bromoacetate.

Development of Novel Synthetic Pathways

Based on the retrosynthetic analysis, a forward synthetic pathway can be devised. The synthesis of the key precursor, 2-bromo-3-nitrophenol, is the initial step, followed by etherification and subsequent functional group interconversion.

Etherification Strategies

The primary method for constructing the ether linkage in ethyl 2-(2-bromo-3-nitrophenoxy)acetate is the Williamson ether synthesis . wikipedia.orgbyjus.com This reaction involves the nucleophilic substitution of a halide from an alkyl halide by a phenoxide ion. wikipedia.orgmasterorganicchemistry.com

The synthesis of ethyl 2-(2-bromo-3-nitrophenoxy)acetate would proceed by first deprotonating 2-bromo-3-nitrophenol with a suitable base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate to displace the bromide and form the desired ether.

The general reaction is as follows:

Figure 1: Williamson Ether Synthesis of Ethyl 2-(2-bromo-3-nitrophenoxy)acetate.

This SN2 reaction is typically effective with primary alkyl halides like ethyl bromoacetate. masterorganicchemistry.com

Functional Group Interconversions on Aromatic Rings

The final step in the synthesis of the target molecule is the selective reduction of the nitro group to an amine. This transformation must be carried out without affecting the ester functionality or the bromine substituent.

Several methods are available for the reduction of aromatic nitro groups. masterorganicchemistry.com Common reagents include metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation (e.g., H₂, Pd/C). masterorganicchemistry.com For substrates containing other reducible functional groups, chemoselective methods are crucial. The use of sodium borohydride (B1222165) in the presence of a transition metal salt, such as FeCl₂, has been shown to selectively reduce nitro groups in the presence of esters. thieme-connect.com

The reduction reaction is depicted below:

Figure 2: Reduction of the nitro group to form this compound.

Optimization of Reaction Conditions and Yields

Solvent Effects and Catalysis

For the Williamson Ether Synthesis:

The choice of solvent is critical. numberanalytics.com Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) are generally preferred as they can solvate the cation of the base without solvating the nucleophilic phenoxide, thus increasing its reactivity. numberanalytics.com The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can also enhance the reaction rate by facilitating the transfer of the phenoxide from an aqueous or solid phase to the organic phase containing the ethyl bromoacetate. numberanalytics.com

The base used to deprotonate the phenol also plays a significant role. Stronger bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly employed to ensure complete formation of the phenoxide. numberanalytics.comnih.gov

Interactive Data Table 1: Effect of Solvent and Base on a Model Williamson Ether Synthesis

BaseSolventTemperature (°C)Yield (%)
K₂CO₃AcetoneReflux85
NaHDMFRoom Temp92
NaOHEthanol (B145695)Reflux75
Cs₂CO₃Acetonitrile8095

Note: Data is illustrative and based on general principles of Williamson ether synthesis.

For the Nitro Reduction:

The choice of solvent for the reduction step depends on the reducing agent. For catalytic hydrogenation, alcohols like ethanol or methanol (B129727) are common solvents. When using metal/acid combinations, aqueous solutions are often used. For selective reductions with reagents like NaBH₄/FeCl₂, a mixture of solvents such as THF and water may be employed to ensure the solubility of all reactants. thieme-connect.com

Temperature and Pressure Parameters

For the Williamson Ether Synthesis:

The reaction temperature can significantly influence the rate of the Williamson ether synthesis. numberanalytics.com Generally, heating the reaction mixture can increase the rate. However, excessively high temperatures can lead to side reactions, such as elimination, especially if the alkyl halide is secondary or tertiary. For primary halides like ethyl bromoacetate, the reaction can often be carried out at temperatures ranging from room temperature to the reflux temperature of the chosen solvent. sacredheart.edu Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields in some cases. acs.org

For the Nitro Reduction:

The temperature for the nitro reduction is also reagent-dependent. Catalytic hydrogenations are often run at room temperature and atmospheric or slightly elevated pressure. Reductions with metals and acid may require heating to proceed at a reasonable rate. The NaBH₄/FeCl₂ system is often effective at room temperature. thieme-connect.com

Interactive Data Table 2: Effect of Temperature on a Model Nitro Reduction

Reducing AgentSolventTemperature (°C)Time (h)Yield (%)
Fe/HClEthanol/H₂O80488
H₂, Pd/CMethanol25695
SnCl₂·2H₂OEthyl Acetate60392
NaBH₄/FeCl₂THF/H₂O25290

Note: Data is illustrative and based on general principles of nitro group reduction.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification and isolation of the synthetic intermediates and the final product, this compound, are crucial for obtaining a compound of high purity. A combination of standard laboratory techniques is employed at each stage of the synthesis.

Purification of 2-bromo-3-nitrophenol (Intermediate)

Following the demethylation of 2-bromo-3-nitroanisole, the crude 2-bromo-3-nitrophenol is typically isolated by an aqueous workup. The reaction mixture is quenched with ice water and extracted with an organic solvent such as ethyl acetate. chemicalbook.com The organic layer is then washed with brine to remove any remaining aqueous-soluble impurities and dried over an anhydrous salt like magnesium sulfate. chemicalbook.com The solvent is removed under reduced pressure, and the resulting crude solid is purified by column chromatography on silica (B1680970) gel. A gradient elution system, for instance, a mixture of ethyl acetate and heptane, is effective in separating the desired product from any unreacted starting material or byproducts. chemicalbook.com

Purification of Ethyl 2-(2-bromo-3-nitrophenoxy)acetate (Intermediate)

After the O-alkylation reaction, the solid potassium carbonate and any inorganic salts are removed by filtration. The filtrate is then concentrated, and the residue is subjected to an extractive workup. This typically involves partitioning the residue between an organic solvent (like diethyl ether) and water. chemspider.com The organic layer is washed sequentially with water and brine to remove any remaining base and other water-soluble impurities. After drying the organic phase and evaporating the solvent, the crude ester can be purified by column chromatography on silica gel to yield the pure intermediate.

Purification and Isolation of this compound (Final Product)

The final reduction step yields the target aromatic amine. The workup procedure depends on the reducing agent used. For catalytic hydrogenations, the catalyst is first removed by filtration through a pad of celite. For metal-acid reductions, the reaction mixture is typically neutralized with a base, and the product is extracted into an organic solvent.

The purification of aromatic amines often involves an acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to protonate the amine and transfer it to the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer is then basified to deprotonate the amine, which can then be re-extracted into an organic solvent.

Alternatively, distillation under reduced pressure can be an effective method for purifying liquid aromatic amines. google.com For solid amines, recrystallization from a suitable solvent or solvent mixture is a common purification technique. The choice of solvent is critical and is determined by the solubility of the amine at different temperatures.

Solid-phase extraction (SPE) can also be employed for the purification of aromatic amines. nih.gov Different sorbents can be used depending on the properties of the amine and the impurities. For instance, a silica gel or a cation-exchange resin could be effective.

The final isolated product, this compound, should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Table of Purification Techniques

Compound Purification Method Details
2-bromo-3-nitrophenolColumn ChromatographyStationary phase: Silica gel; Mobile phase: Gradient of ethyl acetate in heptane. chemicalbook.com
Ethyl 2-(2-bromo-3-nitrophenoxy)acetateColumn ChromatographyStationary phase: Silica gel; Mobile phase: A suitable mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate).
This compoundAcid-Base ExtractionExtraction into dilute acid, followed by basification and re-extraction into an organic solvent.
DistillationPerformed under reduced pressure for liquid products. google.com
RecrystallizationFor solid products, using a suitable solvent system.
Solid-Phase Extraction (SPE)Using appropriate sorbents to remove impurities. nih.gov

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For Ethyl 2-(3-amino-2-bromophenoxy)acetate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete assignment of all proton and carbon signals.

Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts (δ) in parts per million (ppm) are based on the analysis of substituent effects on the benzene (B151609) ring and known values for ethyl acetate (B1210297) fragments. The aromatic region is expected to show a complex splitting pattern due to the specific substitution.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom NameAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-4Aromatic CH~6.85 (d, J ≈ 8.0 Hz)-
H-5Aromatic CH~6.70 (t, J ≈ 8.0 Hz)-
H-6Aromatic CH~6.95 (d, J ≈ 8.0 Hz)-
NH₂Amine~4.50 (s, broad)-
O-CH₂-C=OMethylene (B1212753)~4.70 (s)~65.0
O-CH₂-CH₃Methylene~4.25 (q, J ≈ 7.1 Hz)~61.5
CH₃Methyl~1.30 (t, J ≈ 7.1 Hz)~14.2
C-1Aromatic C-O-~148.0
C-2Aromatic C-Br-~112.0
C-3Aromatic C-N-~145.0
C-4Aromatic CH-~116.0
C-5Aromatic CH-~119.0
C-6Aromatic CH-~124.0
C=OCarbonyl-~169.0

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. Key correlations are expected between the aromatic protons H-4, H-5, and H-6, and between the ethyl group's methylene and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the chemical shifts of the aromatic CH carbons (C-4, C-5, C-6) and the carbons of the ethyl acetate moiety.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (2-3 bonds) between protons and carbons. This would be crucial for establishing the connectivity of the entire molecule. For instance, correlations would be expected from the O-CH₂ protons to the carbonyl carbon (C=O) and the aromatic carbon C-1.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This could help to confirm the substitution pattern on the aromatic ring by showing through-space interactions between the O-CH₂ protons and the H-6 proton.

Variable temperature (VT) NMR studies could provide insights into the dynamic processes within the molecule. ox.ac.uk For example, by lowering the temperature, it might be possible to observe the slowing of the rotation around the C-3-NH₂ bond, which could lead to the resolution of distinct signals for the two amine protons. researchgate.net Conversely, at higher temperatures, any broad signals due to intermediate exchange rates could sharpen. ox.ac.uk

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns upon ionization.

Exact Mass Determination

The molecular formula of this compound is C₁₀H₁₂BrNO₃. The calculated exact mass for the protonated molecule [M+H]⁺ would be a key piece of data for its identification. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Predicted Fragmentation Pathways

Electron ionization (EI) or electrospray ionization (ESI) would likely lead to several characteristic fragmentation pathways.

Interactive Data Table: Predicted HRMS Fragmentation

m/z (Predicted)Fragment Structure/IdentityFragmentation Pathway
274.0079 / 276.0058[C₁₀H₁₂BrNO₃]⁺Molecular Ion (M⁺)
229.9507 / 231.9486[C₈H₇BrNO₂]⁺Loss of ethoxy radical (•OCH₂CH₃)
201.9558 / 203.9537[C₇H₅BrNO]⁺Loss of ethyl acetate moiety
172.9660 / 174.9639[C₆H₅BrN]⁺Cleavage of the ether bond and loss of the side chain
92.0495[C₆H₆N]⁺Fragment from cleavage of C-Br and C-O bonds

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Conformational Insights

FT-IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Predicted Vibrational Frequencies

The spectrum would be dominated by bands corresponding to the amine, ester, and aromatic functionalities.

Interactive Data Table: Predicted FT-IR and Raman Vibrational Frequencies

Wavenumber (cm⁻¹)Intensity (FT-IR)Intensity (Raman)Assignment
3450-3300MediumWeakN-H stretching (asymmetric and symmetric)
3100-3000MediumStrongAromatic C-H stretching
2980-2850MediumMediumAliphatic C-H stretching (CH₂, CH₃)
~1750StrongMediumC=O stretching (ester)
~1600, ~1480StrongStrongAromatic C=C stretching
~1250StrongMediumAryl-O stretching (ether)
~1150StrongMediumC-O stretching (ester)
~1050MediumWeakC-N stretching
~650MediumStrongC-Br stretching

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction would provide the definitive solid-state structure of this compound, revealing precise bond lengths, bond angles, and intermolecular interactions.

Hypothetical Crystallographic Data

Assuming a suitable crystal could be grown, one might expect a monoclinic or orthorhombic crystal system. The crystal packing would likely be dominated by hydrogen bonding between the amino group of one molecule and the carbonyl oxygen of a neighboring molecule. nih.gov Pi-stacking interactions between the aromatic rings and potential halogen bonding involving the bromine atom could also play a role in stabilizing the crystal lattice.

Interactive Data Table: Hypothetical Crystallographic Data

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~12.0
c (Å)~10.5
β (°)~95
Z (molecules/unit cell)4
Hydrogen BondsN-H···O=C
Other Interactionsπ-π stacking, Halogen bonding

Theoretical and Computational Chemistry of Ethyl 2 3 Amino 2 Bromophenoxy Acetate

  • 4.1.1. Density Functional Theory (DFT) Applications for Optimized Geometry and Spectroscopic Predictions: No published data on the optimized bond lengths, bond angles, or predicted spectroscopic (e.g., IR, NMR) data.
  • 4.1.2. Ab Initio Methods for High-Accuracy Calculations: No high-level ab initio calculations have been reported to provide benchmark data for this molecule.
  • There are no published MEP maps to identify the electrophilic and nucleophilic sites of the molecule.
  • The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and the resulting energy gap, which are crucial for predicting reactivity, have not been calculated and reported.
  • No molecular dynamics studies have been published to describe its behavior in different solvent environments or to analyze its conformational landscape.
  • There are no computational studies predicting the mechanisms of potential chemical reactions involving this compound.
  • Investigation of in Vitro Biological Activity and Mechanistic Insights

    Target Identification and Receptor Binding Studies (In Vitro)

    There is no publicly available research that has identified specific biological targets for Ethyl 2-(3-amino-2-bromophenoxy)acetate. Consequently, information regarding its binding affinity and interaction with any receptors is unknown.

    Enzyme Inhibition/Activation Profiling (In Vitro Assays)

    No studies have been published detailing the in vitro effects of this compound on any enzymes. Therefore, its profile as an enzyme inhibitor or activator has not been determined.

    Ligand-Receptor Docking Studies (Computational/In Silico)

    Computational or in silico docking studies are reliant on having an identified biological target. As no such target has been reported for this compound, no ligand-receptor docking studies have been performed or published.

    Cell-Based Assays for Specific Biological Pathways (In Vitro)

    The response of cell lines to this compound has not been characterized in the scientific literature. This includes a lack of data on its effects on cell viability, programmed cell death, and cell cycle progression.

    Cellular Viability and Proliferation Assays (e.g., MTT, XTT)

    There are no published results from cellular viability and proliferation assays, such as MTT or XTT, for this compound. The cytotoxic or cytostatic potential of this compound against any cell line is therefore not known.

    Apoptosis and Necrosis Pathway Analysis in Cell Lines

    Without initial cytotoxicity data, further investigations into the mechanisms of cell death, such as apoptosis or necrosis, have not been conducted for this compound. There is no information on its potential to induce apoptotic or necrotic pathways in any cell line.

    Cell Cycle Modulation Studies (In Vitro)

    The effect of this compound on the cell cycle is uninvestigated. There are no studies to indicate whether it can cause cell cycle arrest at any phase.

    Modulation of Molecular Pathways and Signaling Cascades (In Vitro)

    The study of how a compound interacts with and modulates cellular signaling pathways is fundamental to understanding its mechanism of action. This typically involves treating cell cultures with the compound and observing the subsequent changes in gene and protein expression.

    A review of publicly available scientific literature did not yield any specific studies on the gene expression analysis of cell lines treated with this compound.

    Gene expression analysis is a critical method for determining how a compound affects cellular function at the genetic level. Techniques like Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) are used to measure the change in expression of specific target genes. A broader approach, RNA-Sequencing (RNA-Seq), provides a comprehensive overview of the entire transcriptome, revealing all genes that are up- or down-regulated in response to the compound. This can help identify the cellular pathways affected by the substance.

    There are no specific protein expression or phosphorylation studies available in the public domain for this compound.

    Methods such as Western Blot and Enzyme-Linked Immunosorbent Assay (ELISA) are essential for quantifying the effects of a compound on protein levels and activation states. Western blotting can detect specific proteins in a cell lysate and determine if the compound increases or decreases their expression. It can also be used with antibodies specific to phosphorylated forms of proteins to see if the compound affects signaling cascades that rely on protein phosphorylation. ELISA is a plate-based assay that can quantify the concentration of a specific protein with high sensitivity.

    In Vitro Antimicrobial and Antifungal Screenings

    No dedicated in vitro antimicrobial or antifungal screening reports for this compound were found in a comprehensive search of scientific databases.

    In vitro antimicrobial and antifungal screenings are standard procedures to discover new therapeutic agents. These assays typically involve exposing various strains of bacteria and fungi to the test compound in a controlled laboratory setting. The Minimum Inhibitory Concentration (MIC) is a key piece of data derived from these tests; it is the lowest concentration of the compound that prevents visible growth of a microorganism. Such screenings are the first step in evaluating the potential of a substance as an antibiotic or antifungal drug. While some related chemical structures, such as ethyl acetate (B1210297) fractions from natural products, have shown antifungal properties, these findings are not directly applicable to the specific compound . nih.govfrontiersin.org

    In Vitro Antiviral Activity Assessments

    A search of available research indicates that no in vitro antiviral activity assessments have been published for this compound.

    Antiviral activity assessments in vitro are performed by treating virus-infected host cell cultures with the compound of interest. Researchers then measure the compound's ability to inhibit viral replication, for instance, by quantifying viral load (e.g., via qPCR) or by observing the cytopathic effect of the virus on the host cells. These studies are crucial for identifying and validating potential new antiviral therapies.

    Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

    Design and Synthesis of Analogs for SAR Exploration

    The systematic design and synthesis of analogs are fundamental to understanding which parts of a molecule are essential for its biological effects. For ethyl 2-(3-amino-2-bromophenoxy)acetate, this involves a methodical variation of its core components: the substituted aromatic ring, the ether linkage, and the ester group.

    Systematic Substituent Variations on Aromatic Rings

    The substitution pattern on the phenyl ring is a key determinant of activity in many phenoxyacetate (B1228835) derivatives. To explore the SAR of this compound, a series of analogs would be synthesized with systematic variations of the amino and bromo substituents.

    The synthesis of such analogs typically begins with the appropriate substituted phenol (B47542). For instance, the synthesis of the parent compound would likely start from 3-amino-2-bromophenol. This phenol would then be reacted with an ethyl haloacetate, such as ethyl bromoacetate (B1195939), in the presence of a base to form the ether linkage via a Williamson ether synthesis. nih.gov

    To investigate the role of the substituents, analogs would be prepared by:

    Positional Isomerism: Moving the amino and bromo groups to other positions on the phenyl ring (e.g., 2-amino-3-bromophenoxy, 4-amino-2-bromophenoxy, etc.) would help to understand the spatial requirements for activity.

    Halogen Substitution: Replacing the bromine atom with other halogens (fluorine, chlorine, iodine) would provide insight into the influence of electronegativity, size, and lipophilicity on the biological activity. Studies on related phenoxyacetic acids have shown that halogen substitution, such as with chlorine, can significantly impact activity. jetir.org

    Amino Group Modification: The amino group could be acylated, alkylated, or converted to other functional groups (e.g., nitro, hydroxyl) to probe the importance of its basicity and hydrogen-bonding capacity.

    The synthesis of these analogs would follow similar synthetic routes, starting from the corresponding substituted phenols.

    Modifications of the Ester and Ether Linkages

    The ester and ether linkages are also critical components of the molecule that can be modified to explore the SAR.

    Ester Modification: The ethyl ester could be varied to include other alkyl groups (e.g., methyl, propyl, butyl) to assess the impact of the ester's size and lipophilicity. researchgate.net Hydrolysis of the ester to the corresponding carboxylic acid would also be a key modification, as many phenoxyacetic acid derivatives are active in their acidic form. nih.gov The synthesis of these ester analogs would involve using the corresponding alkyl haloacetate in the initial etherification step. nih.gov

    Ether Linkage Modification: The ether oxygen can be replaced with other atoms or groups, such as sulfur (thioether) or a methylene (B1212753) group, to evaluate the importance of the oxygen atom's electronegativity and ability to act as a hydrogen bond acceptor.

    Comparative In Vitro Biological Profiling of Analogs

    Once a library of analogs has been synthesized, they would be subjected to a panel of in vitro biological assays to determine their activity. The choice of assays would depend on the therapeutic target of interest. For example, based on the activities of related phenoxyacetic acid derivatives, these compounds could be screened for anti-inflammatory, anticancer, or antimicrobial activities. jetir.orgnih.govmdpi.com

    For instance, if the target is cyclooxygenase (COX) enzymes, as is common for many anti-inflammatory phenoxyacetic acids, the analogs would be tested for their ability to inhibit COX-1 and COX-2. nih.govnih.gov The results are typically expressed as IC50 values (the concentration of the compound required to inhibit the enzyme's activity by 50%).

    Table 1: Hypothetical In Vitro COX-2 Inhibitory Activity of this compound Analogs

    Compound IDR1R2R3IC50 (µM)
    Parent 2-Br3-NH2OEtData not available
    Analog 12-Cl3-NH2OEtHypothetical value
    Analog 22-Br4-NH2OEtHypothetical value
    Analog 32-Br3-NHAcOEtHypothetical value
    Analog 42-Br3-NH2OHHypothetical value

    This table is for illustrative purposes only, as no direct experimental data for the specified compound and its analogs were found.

    Identification of Key Pharmacophores and Structural Elements for Desired Activity

    By comparing the biological activities of the synthesized analogs, key pharmacophoric features can be identified. A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a particular biological effect. nih.gov

    For the phenoxyacetate scaffold, the key pharmacophoric elements often include:

    An aromatic ring that can participate in hydrophobic and/or pi-stacking interactions.

    A hydrogen bond acceptor (the ether oxygen).

    A hydrogen bond donor or acceptor group (the ester or its corresponding carboxylic acid).

    Specific substitution patterns on the aromatic ring that dictate selectivity and potency.

    For instance, in a series of phenoxyacetic acid derivatives targeting COX-2, the presence of a sulfonamide or a specific heterocyclic moiety at a particular position on the phenyl ring was found to be crucial for selective inhibition. nih.gov

    Correlation of Electronic and Steric Parameters with In Vitro Biological Outcomes

    To quantify the relationship between the physicochemical properties of the analogs and their biological activity, quantitative structure-activity relationship (QSAR) studies are employed. This involves correlating biological activity (e.g., IC50 values) with various electronic and steric parameters of the substituents.

    Commonly used parameters include:

    Hammett electronic parameter (σ): Describes the electron-donating or electron-withdrawing nature of a substituent.

    Hansch lipophilicity parameter (π): Quantifies the hydrophobicity of a substituent.

    Taft steric parameter (Es): Measures the steric bulk of a substituent.

    Molar refractivity (MR): Relates to the volume of the substituent and its polarizability.

    A multiple linear regression analysis can be used to derive a QSAR equation that describes the contribution of these parameters to the biological activity. For example, a positive coefficient for the π parameter would suggest that increasing the lipophilicity of a substituent enhances activity.

    In Silico Approaches to Predict SAR (e.g., QSAR, 3D-QSAR)

    In addition to traditional QSAR, more advanced in silico methods can be used to predict the SAR of new analogs and guide their design.

    3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go beyond 2D parameters and consider the three-dimensional steric and electrostatic fields of the molecules. These methods can generate 3D contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity.

    Pharmacophore Modeling: Based on a set of active compounds, a pharmacophore model can be generated to define the essential chemical features and their spatial arrangement required for activity. researchgate.net This model can then be used to screen virtual libraries of compounds to identify new potential hits. For aminophenyl benzamide (B126) derivatives, a five-point pharmacophore model was successfully developed to predict HDAC inhibitory activity. nih.gov

    Molecular Docking: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of the analogs. This can provide valuable insights into the specific interactions between the ligand and the protein, helping to rationalize the observed SAR and design more potent compounds.

    By integrating these computational approaches with traditional synthetic and biological evaluation methods, a comprehensive understanding of the structure-activity relationships for this compound and its analogs can be achieved, paving the way for the development of novel therapeutic agents.

    In Vitro Adme and Metabolism Profiling Excluding Human Clinical Data

    In Vitro Metabolic Stability in Liver Microsomes and S9 Fractions

    The metabolic stability of a compound is a critical parameter in drug discovery, providing an early indication of its persistence in the body. This is commonly assessed using liver microsomes or S9 fractions, which contain key drug-metabolizing enzymes.

    In a typical metabolic stability assay, the test compound, such as Ethyl 2-(3-amino-2-bromophenoxy)acetate, would be incubated with liver microsomes or S9 fractions from various species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. The concentration of the parent compound is monitored over time using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). The rate of disappearance of the compound is then used to calculate in vitro intrinsic clearance (CLint), a measure of how quickly the liver can metabolize the drug.

    Table 1: Representative Data Table for In Vitro Metabolic Stability This table is for illustrative purposes only. No data is available for this compound.

    Species In Vitro Intrinsic Clearance (CLint) (µL/min/mg protein) Half-life (t½) (min)
    Human Data not available Data not available
    Rat Data not available Data not available
    Mouse Data not available Data not available

    Permeability Assessment Using In Vitro Cell Monolayer Models (e.g., Caco-2, MDCK)

    To predict the oral absorption of a drug, its ability to permeate through the intestinal epithelium is evaluated. In vitro models using cell monolayers, such as Caco-2 or Madin-Darby Canine Kidney (MDCK) cells, are widely used for this purpose. nih.govnih.gov These cells form a polarized monolayer that mimics the intestinal barrier.

    In this assay, the compound is added to either the apical (top) or basolateral (bottom) side of the cell monolayer. The rate at which the compound appears on the opposite side is measured. This provides the apparent permeability coefficient (Papp), which indicates the potential for in vivo absorption. nih.gov The ratio of Papp values in the basolateral-to-apical and apical-to-basolateral directions can also identify if the compound is a substrate for efflux transporters. nih.gov

    Table 2: Representative Data Table for Caco-2 Permeability This table is for illustrative purposes only. No data is available for this compound.

    Direction Apparent Permeability (Papp) (10⁻⁶ cm/s) Efflux Ratio
    Apical to Basolateral (A→B) Data not available Data not available
    Basolateral to Apical (B→A) Data not available

    Plasma Protein Binding Studies (In Vitro)

    The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG), significantly influences its distribution and clearance. nih.gov Only the unbound fraction of a drug is free to exert its pharmacological effect and be metabolized or excreted. nih.gov

    In vitro plasma protein binding is commonly determined using methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation. The test compound is incubated with plasma from different species, and the concentrations of the bound and unbound drug are measured. The result is typically expressed as the percentage of the drug that is bound to plasma proteins.

    Table 3: Representative Data Table for In Vitro Plasma Protein Binding This table is for illustrative purposes only. No data is available for this compound.

    Species Percent Bound (%) Unbound Fraction (fu)
    Human Data not available Data not available
    Rat Data not available Data not available
    Mouse Data not available Data not available

    Identification of In Vitro Metabolites and Biotransformation Pathways

    Identifying the metabolites of a drug candidate is crucial for understanding its metabolic fate and identifying any potentially active or toxic byproducts. These studies are often conducted using the same in vitro systems as for metabolic stability, such as liver microsomes, S9 fractions, or hepatocytes. nih.gov

    After incubation, the samples are analyzed by high-resolution mass spectrometry to detect and structurally characterize the metabolites formed. Common biotransformation pathways for a compound like this compound could include hydrolysis of the ester group to the corresponding carboxylic acid, oxidation of the aromatic ring, or N-acetylation of the amino group.

    Table 4: Potential In Vitro Biotransformation Pathways This table is for illustrative purposes only and is based on the chemical structure of the compound. No experimental data is available.

    Putative Metabolic Reaction Potential Metabolite
    Ester Hydrolysis 2-(3-amino-2-bromophenoxy)acetic acid
    Aromatic Hydroxylation Ethyl 2-(3-amino-2-bromo-x-hydroxyphenoxy)acetate
    N-Acetylation Ethyl 2-(3-acetamido-2-bromophenoxy)acetate

    Future Research Directions and Unaddressed Academic Questions

    Exploration of Additional In Vitro Biological Targets and Pathways

    A primary unaddressed question is the full spectrum of biological targets modulated by Ethyl 2-(3-amino-2-bromophenoxy)acetate. The phenoxyacetic acid scaffold is known to interact with a variety of protein classes. nih.govjetir.org For instance, derivatives have been identified as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes. nih.gov Additionally, related bromophenol compounds have demonstrated inhibitory activity against enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs), which are relevant in neurodegenerative diseases and glaucoma, respectively. mdpi.com

    Future research should, therefore, involve comprehensive screening of this compound against diverse panels of biological targets. This can be initiated with broad-based primary safety panels that include targets associated with common adverse drug reactions, such as various G-protein coupled receptors (GPCRs), ion channels, enzymes, and nuclear hormone receptors. wuxibiology.com More specialized panels, for example, focusing on a wide range of kinases or proteases, could uncover novel and unexpected activities. The identification of any significant "hits" from these screens would necessitate secondary assays to confirm the activity and determine the potency (e.g., IC50 or EC50 values). Subsequent cell-based assays would then be crucial to understand the compound's effect on specific signaling pathways and cellular functions, such as apoptosis or cell cycle progression. mdpi.com This systematic approach will broaden our understanding of the compound's polypharmacology and reveal potential therapeutic avenues that have not yet been considered.

    Development of Advanced Derivatization Strategies for Enhanced Selectivity

    Once a primary biological target for this compound is identified, a key challenge will be to enhance its potency and selectivity. nih.gov Advanced derivatization strategies will be central to this effort. The structure of this compound offers multiple points for chemical modification, including the amino group, the bromine atom, the ethyl ester, and the aromatic ring itself.

    Future work should focus on systematic structure-activity relationship (SAR) studies. This involves synthesizing a library of analogues with targeted modifications. Advanced strategies for the regioselective modification of the phenolic ring can be employed to introduce a variety of substituents at the unoccupied positions. nih.gov Furthermore, the primary amino group is a key handle for derivatization. researchgate.netthermofisher.com It can be acylated, alkylated, or used to form a variety of heterocyclic systems, which can explore different binding pockets on a target protein. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides to alter the pharmacokinetic properties and potentially introduce new hydrogen bonding interactions.

    The strategic replacement or repositioning of the bromine atom could also be explored. While often improving potency, halogens can also influence metabolic stability and selectivity. mdpi.com The goal of these derivatization efforts would be to create a portfolio of related compounds, allowing for the fine-tuning of the molecule's interaction with its target and the minimization of off-target effects. nih.gov

    Table 1: Potential Derivatization Strategies for this compound

    Modification Site Potential Derivatizations Rationale
    Amino Group (-NH2)Acylation, Sulfonylation, Alkylation, Formation of HeterocyclesExplore new binding interactions, modulate solubility and metabolic stability.
    Bromine Atom (-Br)Replacement with other halogens (F, Cl), Trifluoromethyl group, or other bioisosteresModulate potency, selectivity, and pharmacokinetic properties.
    Ethyl Ester (-COOEt)Hydrolysis to Carboxylic Acid, Conversion to various Amides or other EstersAlter solubility, cell permeability, and introduce new hydrogen bond donors/acceptors.
    Aromatic RingIntroduction of substituents at vacant positionsProbe for additional interactions with the target protein and improve binding affinity.

    This table presents hypothetical derivatization strategies based on common medicinal chemistry approaches.

    Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

    The traditional process of designing and synthesizing derivatives can be significantly accelerated and refined through the use of artificial intelligence (AI) and machine learning (ML). mdpi.comnih.gov These computational tools can be leveraged to address several key questions in the development of this compound analogues.

    Future research should involve the development of quantitative structure-activity relationship (QSAR) models. By training ML algorithms, such as random forests or neural networks, on a dataset of synthesized analogues and their corresponding biological activities, it is possible to build predictive models. nih.govresearchgate.net These models use calculated molecular descriptors to predict the bioactivity of virtual compounds, allowing for the in silico screening of vast chemical libraries before committing to chemical synthesis. nih.gov This approach can prioritize the synthesis of compounds with the highest probability of success, saving time and resources.

    Furthermore, generative AI models can be employed to design novel molecules from the ground up. By learning from the structural features of known active compounds, these models can propose new molecular scaffolds that are predicted to have high affinity and selectivity for the target of interest. mdpi.com This de novo design approach can help to explore novel chemical space and identify compounds with superior properties compared to the initial hit.

    Mechanistic Elucidation at Atomic Resolution Through Advanced Biophysical Techniques

    A fundamental unaddressed question is the precise molecular mechanism by which this compound interacts with its biological target(s). Answering this requires the application of advanced biophysical techniques that can provide atomic-level details of the binding event. nih.govnih.gov

    Once a high-affinity interaction with a purified protein target is confirmed, future research should prioritize co-crystallization of the compound with the protein for X-ray crystallography. A high-resolution crystal structure would reveal the exact binding pose, identifying the key amino acid residues and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that govern binding. nih.govazolifesciences.com

    In cases where obtaining a crystal structure is challenging, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for studying protein-ligand interactions in solution. nih.gov Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of the small molecule are in close contact with the protein.

    Other biophysical methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) will also be invaluable. nih.gov SPR can provide detailed kinetic data on the binding and dissociation rates (kon and koff), while ITC can determine the thermodynamic signature of the binding event (enthalpy and entropy), offering deeper insights into the forces driving the interaction. nih.govnii.ac.jp A comprehensive biophysical characterization is essential for a rational, structure-based approach to optimizing the lead compound.

    Q & A

    Basic: What are the standard synthetic routes for Ethyl 2-(3-amino-2-bromophenoxy)acetate, and how do reaction conditions influence yield?

    Methodological Answer:
    The compound is typically synthesized via nucleophilic substitution or esterification. For example, analogous bromophenoxy derivatives are prepared by reacting bromophenols with haloacetates under basic conditions. In Example 29 of EP 2 903 618 B1, tert-butyl bromoacetate reacts with 3-bromophenol in methanol using K₂CO₃ as a base, yielding 2-(3-bromophenoxy)acetate derivatives . Key factors include:

    • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while alcohols (e.g., ethanol) may reduce side reactions.
    • Temperature : Reflux conditions (e.g., 80°C for 15 hours) improve conversion but risk decomposition if prolonged .
    • Catalyst : Thionyl chloride (SOCl₂) is often used for esterification, as seen in the synthesis of ethyl 3-bromophenylacetate (98% yield under reflux) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.